2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
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Overview
Description
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 4-chloro-5-fluoro-6-methylpyrimidine, and appropriate reagents.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and a suitable pyrimidine derivative under acidic or basic conditions to form an intermediate compound.
Halogenation: The intermediate compound undergoes halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce the bromine and chlorine atoms at specific positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh_3)_4) and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, dyes, and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-4-chloro-5-fluoropyrimidine: Lacks the methyl group, making it less sterically hindered.
2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine: Lacks the fluorine atom, affecting its electronic properties.
2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidine: Lacks the chlorine atom, altering its reactivity.
Uniqueness
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine is unique due to the combination of bromine, chlorine, fluorine, and methyl substituents on the pyrimidine ring. This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C11H7BrClFN2 |
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Molecular Weight |
301.54 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7BrClFN2/c1-6-9(14)10(13)16-11(15-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
InChI Key |
YWEXPFHPASNBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Br)Cl)F |
Origin of Product |
United States |
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